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Compound of Interest

Compound Name: SUVN-911

Cat. No.: B2948740

Absence of independent replication of published research findings on the investigational drug
SUVN-911, now known as Ropanicant, necessitates a careful evaluation of the available data,
which originates solely from its developer, Suven Life Sciences. This guide provides an
objective comparison of Ropanicant's performance with established alternatives for Major
Depressive Disorder (MDD), based on the developer's published preclinical and clinical data.

Developed as a selective antagonist for the a42 nicotinic acetylcholine receptor (nAChR),
Ropanicant is positioned as a novel therapeutic agent for MDD.[1][2][3] Preclinical studies have
suggested potential benefits including a rapid onset of action and a lack of sexual side effects,
which are common limitations of current antidepressant therapies.[1][2] However, without
independent verification, these findings should be interpreted with caution.

This guide summarizes the quantitative data from preclinical and clinical studies, details the
experimental methodologies as described in the publications, and provides visualizations of the
purported signaling pathway and experimental workflows.

Comparative Preclinical Data

The following table summarizes the key preclinical pharmacological data for Ropanicant in
comparison to other relevant compounds. It is important to note that these values are from
studies conducted by the developer and have not been independently confirmed.
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Binding Affinity (Ki) ]
NAChR]3] nAChR antagonist
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Clinical Trial Data Overview

Ropanicant has undergone Phase 1 and Phase 2a clinical trials. A Phase 2b trial is also

underway.[5][6] The available data from the completed trials are presented below.

Phase 1 Studies (NCT03155503 and NCT03551288)

These studies evaluated the safety, tolerability, and pharmacokinetics of single and multiple

ascending doses of Ropanicant in healthy volunteers.
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Parameter Finding

Generally well-tolerated at single doses up to 60

Safety & Tolerability mg and multiple doses up to 45 mg once daily.
[7]

Headache and nausea were the most frequently
Common Adverse Events
reported adverse events.[7]

Showed non-linear pharmacokinetics and

accumulation with multiple dosing. Sex-
Pharmacokinetics dependent differences were observed, with

higher exposure in females. Food and age had

no significant effect.[7]

Phase 2a Study (NCT06126497)

This open-label study assessed the safety and efficacy of Ropanicant in patients with moderate
to severe MDD.

Parameter Finding

] o To evaluate the safety and tolerability of
Primary Objective ] ) ) ]
Ropanicant in patients with MDD.[2]

To assess the change from baseline in the
Secondary Objective Montgomery-Asberg Depression Rating Scale
(MADRS) total score at Week 2.[2]

) ) 45 mg once a day, 30 mg twice a day, or 45 mg
Dosing Regimens .
twice a day.[2]

Statistically significant reduction in MADRS
] ) scores from baseline at week 2. The onset of
Efficacy (Topline Results) ] ) o
action appeared to be rapid, with improvements

seen within the first week.

Signaling Pathway and Experimental Workflows
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Proposed Signaling Pathway of Ropanicant

The following diagram illustrates the proposed mechanism of action of Ropanicant as an
antagonist of the a432 nicotinic acetylcholine receptor, which is believed to contribute to its
antidepressant effects by modulating downstream signaling pathways.
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Caption: Proposed mechanism of action for SUVN-911 (Ropanicant).

Experimental Workflow: Preclinical Forced Swim Test
(FST)

The diagram below outlines the typical workflow for a forced swim test used in preclinical
antidepressant efficacy studies, as described in the research for Ropanicant.[1]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b2948740?utm_src=pdf-body-img
https://www.benchchem.com/product/b2948740?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35298691/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2948740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Groups

Vehicle Control Group SUVN-911 Treatment Group Comparator Drug Group

\ Procédure /
Y

Oral Administration of Compound

:

Day 1: 15 min Pre-swim Session

:

Day 2: 5 min Test Session

Data Alnalysis
y

Measure Immobility Time

l

Compare Immobility Time
Across Groups

Assess Antidepressant-like Efficacy

Click to download full resolution via product page

Caption: Workflow of the Forced Swim Test for antidepressant screening.

Experimental Workflow: Phase 2a Clinical Trial
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This diagram provides a simplified overview of the workflow for the Phase 2a clinical trial of
Ropanicant.[2]
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Caption: Workflow of the Phase 2a clinical trial for Ropanicant.

Experimental Protocols
In Vitro Receptor Binding Assay

o Objective: To determine the binding affinity (Ki) of SUVN-911 to the o432 nAChR.
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» Methodology: Radioligand binding assays were performed using cell membranes expressing
the human o432 nAChR. [3H]-epibatidine was used as the radioligand. Various
concentrations of SUVN-911 were incubated with the cell membranes and the radioligand.
The amount of bound radioactivity was measured to determine the displacement of the
radioligand by SUVN-911. The Ki value was calculated from the IC50 value using the Cheng-
Prusoff equation.

Rat Forced Swim Test (FST)

o Objective: To assess the antidepressant-like activity of SUVN-911.
e Animals: Male Wistar rats.
e Procedure:

o Pre-test session (Day 1): Rats were individually placed in a cylinder filled with water for 15
minutes.

o Drug Administration: SUVN-911, a vehicle control, or a comparator antidepressant was
administered orally at specified doses.

o Test session (Day 2, 24 hours after pre-test): Rats were placed back in the water-filled
cylinder for 5 minutes. The duration of immobility was recorded.

o Endpoint: A significant reduction in immobility time compared to the vehicle control group
was considered indicative of antidepressant-like efficacy.

Phase 1 Clinical Trial: Single and Multiple Ascending
Dose Study

o Objective: To evaluate the safety, tolerability, and pharmacokinetics of SUVN-911 in healthy
male subjects.

» Design: Randomized, double-blind, placebo-controlled, ascending dose design.

e Single Ascending Dose (SAD) Phase: Subjects received a single oral dose of SUVN-911 or
placebo. Blood samples were collected at various time points to determine pharmacokinetic
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parameters. Safety and tolerability were monitored throughout.

o Multiple Ascending Dose (MAD) Phase: Subjects received daily oral doses of SUVN-911 or
placebo for a specified duration. Pharmacokinetic profiles at steady state, safety, and
tolerability were assessed.

Phase 2a Clinical Trial

o Objective: To evaluate the safety, tolerability, and preliminary efficacy of Ropanicant in
patients with moderate to severe MDD.

» Design: Open-label, multi-center study.
o Participants: Patients meeting the DSM-5 criteria for MDD.

 Intervention: Patients were randomized to one of three Ropanicant dosing regimens for two
weeks.

e Primary Outcome: Incidence of treatment-emergent adverse events.

e Secondary Outcome: Change from baseline in the MADRS total score at week 2.

Conclusion

The data published by Suven Life Sciences presents SUVN-911 (Ropanicant) as a promising
investigational drug for Major Depressive Disorder with a novel mechanism of action. The
preclinical and early clinical results suggest potential for a rapid onset of action and a favorable
side effect profile compared to some existing antidepressants. However, the core requirement
for scientific validation through independent replication has not yet been met. The broader
scientific and medical community awaits the results of the ongoing Phase 2b placebo-
controlled trial and, crucially, independent studies to corroborate the initial findings before the
true therapeutic potential of Ropanicant can be ascertained. Researchers and drug
development professionals should consider the current data as preliminary and await further,
independently verified evidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ropanicant (SUVN-911), an a432 nicotinic acetylcholine receptor antagonist intended for
the treatment of depressive disorders: pharmacological, behavioral, and neurochemical
characterization - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. expresspharma.in [expresspharma.in]
o 3. medchemexpress.com [medchemexpress.com]

4. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical
literature - PMC [pmc.ncbi.nlm.nih.gov]

» 5. ClinicalTrials.gov [clinicaltrials.gov]
e 6. ClinicalTrials.gov [clinicaltrials.gov]

o 7. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4
Beta2 Nicotinic Acetylcholine Receptor (0432 nAChR) Antagonist, in Healthy Adult and
Elderly Subjects - PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Independent Analysis of SUVN-911 (Ropanicant)
Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2948740#independent-replication-of-published-suvn-
911-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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